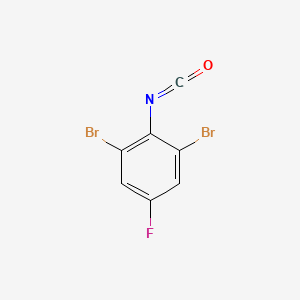

2,6-Dibromo-4-fluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPBOWHIPOBXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401742 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76393-18-5 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dibromo-4-fluorophenyl isocyanate CAS number

An In-Depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate

CAS Number: 76393-18-5

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic isocyanate of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a reactive isocyanate group and a heavily substituted phenyl ring. The presence of two bromine atoms and a fluorine atom significantly influences its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76393-18-5 | [1] |

| Molecular Formula | C₇H₂Br₂FNO | [1] |

| Molecular Weight | 294.90 g/mol | [1] |

| Appearance | White to amber crystalline powder | |

| Melting Point | 43-47 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | Fc1cc(Br)c(N=C=O)c(Br)c1 | [1] |

| InChI Key | NYPBOWHIPOBXBA-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding aniline precursor, 2,6-dibromo-4-fluoroaniline. The overall synthetic pathway involves two key stages: the synthesis of the aniline and its subsequent conversion to the isocyanate.

Synthesis of the Precursor: 2,6-Dibromo-4-fluoroaniline

The synthesis of 2,6-dibromo-4-fluoroaniline can be accomplished through the bromination of 4-fluoroaniline. However, to ensure ortho-selectivity and prevent the formation of other isomers, a multi-step process involving a protecting or directing group is often employed. A common strategy involves the use of a sulfonic acid group to block the para position of aniline, directing bromination to the ortho positions, followed by desulfonation.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluoroaniline

-

Protection/Sulfonation: 4-fluoroaniline is reacted with concentrated sulfuric acid to form 4-amino-3-fluorobenzenesulfonic acid. This step protects the amino group and activates the ring for electrophilic substitution.

-

Bromination: The sulfonated intermediate is then treated with a brominating agent, such as bromine in an acidic medium. The sulfonic acid group directs the bromine atoms to the positions ortho to the amino group.

-

Hydrolysis (Desulfonation): The resulting 4-amino-3,5-dibromo-benzenesulfonic acid is hydrolyzed under acidic conditions to remove the sulfonic acid group, yielding the desired 2,6-dibromo-4-fluoroaniline.[2] The product can be purified by recrystallization.

Conversion to this compound

The transformation of 2,6-dibromo-4-fluoroaniline to the isocyanate is a critical step. While several methods exist for this conversion, phosgenation is a widely used industrial method. For laboratory-scale synthesis, the Curtius rearrangement offers a milder and often safer alternative.[3][4]

Experimental Protocol: Synthesis via Curtius Rearrangement

-

Carboxylic Acid Formation: The precursor aniline can be converted to the corresponding benzoic acid derivative via a Sandmeyer reaction.

-

Acyl Azide Formation: The carboxylic acid is then converted into an acyl azide. This can be achieved by first converting the acid to its acid chloride and then reacting it with sodium azide.[4] Alternatively, reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide.[5]

-

Thermal Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene). This induces the Curtius rearrangement, where the acyl azide rearranges to the isocyanate with the loss of nitrogen gas.[3][4] The reaction is typically monitored by the cessation of gas evolution.

-

Purification: The resulting this compound can be purified by distillation under reduced pressure or by recrystallization.

Caption: General reaction of an isocyanate with a primary amine to form a urea derivative.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a synthon for the creation of urea and carbamate linkages in potential drug candidates. The urea functional group is a key structural motif in many biologically active molecules due to its ability to form multiple hydrogen bonds with protein targets. [6]

Role in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. [7][8]Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The urea linkage, readily formed from an isocyanate, is a common feature in many potent kinase inhibitors. [6] The 2,6-dibromo-4-fluorophenyl moiety of this isocyanate provides a scaffold that can be further functionalized. The bromine atoms, for instance, can be used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce additional chemical diversity, allowing for the fine-tuning of a compound's potency and selectivity. This makes this compound a valuable starting material for creating libraries of potential kinase inhibitors.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A very strong and sharp absorption band is expected in the region of 2250-2285 cm⁻¹ due to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. [9][10]The presence of this band is a definitive indicator of the isocyanate functionality.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a signal for the two equivalent aromatic protons. Due to coupling with the fluorine atom, this signal would likely appear as a doublet. The chemical shift would be in the aromatic region (typically 7.0-8.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The isocyanate carbon typically appears around 120-130 ppm. The aromatic carbons will show characteristic signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause allergic skin reactions and respiratory irritation. [1]* Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C). [1]

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the introduction of a key urea or carbamate linkage while providing handles for further chemical modification. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]

- Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(6), 24-28.

-

ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... Available from: [Link]

- Levin, I., & Nazri, G. A. (2005). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of environmental monitoring, 7(11), 1138-1144.

- Ismail, F. M., & Waddington, C. (2012). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

- Musioł, M., Sieroń, A., & Słomkowski, S. (2025). Mid-and near-infrared spectroscopies for quantitative tracking of isocyanate content. Polymer Testing, 147, 108456.

-

NROChemistry. Curtius Rearrangement. Available from: [Link]

- Oishi, S., & Ohno, H. (2020). Nucleophilic Isocyanation. The Journal of Organic Chemistry, 85(7), 4697-4706.

-

Electronic Supplementary Information. † 1H-NMR and 13C-NMR Spectra. Available from: [Link]

- Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(32), 22934-22961.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Available from: [Link]

-

Wikipedia. Curtius rearrangement. Available from: [Link]

- Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current organic synthesis, 15(6), 784-805.

- Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 24(31), 3361-3386.

- Demchuk, O. M., & Klenina, O. Y. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C= N Bond. Russian Journal of General Chemistry, 86(6), 1369-1376.

- Google Patents. CN1357533A - Prepn. of 2,6-dibromo aniline.

- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

- Goundry, W. R., & Scott, J. S. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 1-21.

-

Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available from: [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]

- Wolska, Z., & Stompor, M. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International journal of molecular sciences, 21(22), 8537.

- Orr, M. S., et al. (2020). Synthesis and Evaluation of Novel 1, 2, 6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(22), 5437.

- Ren, Y., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(12), 4067-4070.

- Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 28(27), 5531-5589.

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Defence Research and Development Canada. (2007). 13C Solution NMR Spectra of Poly(ether)urethanes.

-

Amerigo Scientific. 2,6-Dibromo-4-fluoroaniline (98%). Available from: [Link]

- Silva, F. A., et al. (2021).

Sources

- 1. This compound 97 76393-18-5 [sigmaaldrich.com]

- 2. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2,6-Dibromo-4-fluorophenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,6-Dibromo-4-fluorophenyl isocyanate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a phenyl ring substituted with two sterically hindering bromine atoms, a deactivating fluorine atom, and a highly reactive isocyanate functional group (-N=C=O). This unique combination of features makes it a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The urea functionality, readily formed from isocyanates, is a cornerstone in modern drug design, capable of forming robust hydrogen bond interactions with protein targets, thereby modulating biological activity.[1]

This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, its core applications in drug development, and critical safety considerations for its handling and storage. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Physicochemical Properties and Identification

This compound is a white, crystalline solid with an irritating odor.[2] Its identity and purity are confirmed by a combination of its unique physical constants and spectroscopic data. The high molecular weight and halogenation contribute to its solid state at room temperature and its solubility profile.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 294.90 g/mol | [3][4] |

| Molecular Formula | C₇H₂Br₂FNO | [3][4][5] |

| CAS Number | 76393-18-5 | [3][4] |

| Appearance | White Solid | [2] |

| Melting Point | 43-47 °C (lit.) | [3][6] |

| Odor | Irritating | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Mechanism

3.1 Rationale for Synthetic Route The most direct and industrially scalable method for the synthesis of aryl isocyanates is the reaction of a primary aniline with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1][7] This pathway is chosen for its efficiency and high yield. The starting material, 2,6-Dibromo-4-fluoroaniline, provides the core aromatic scaffold. Triphosgene is preferred in a laboratory setting as it is a stable solid, offering a significant safety and handling advantage over highly toxic gaseous phosgene. The reaction proceeds through an intermediate carbamoyl chloride, which upon heating eliminates hydrogen chloride to yield the final isocyanate product.

3.2 Proposed Synthetic Workflow The workflow involves the controlled reaction of the aniline with triphosgene in an inert solvent, followed by thermal elimination to form the isocyanate.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,6-二溴-4-氟苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 76393-18-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate: A Core Moiety for Advanced Medicinal Chemistry

Abstract: This guide provides an in-depth technical overview of 2,6-Dibromo-4-fluorophenyl isocyanate, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol with mechanistic insights, explore its characteristic reactivity, and highlight its significant applications, particularly in the synthesis of kinase inhibitors. This document is designed to be a practical and authoritative resource, grounding theoretical principles in field-proven applications.

Introduction and Strategic Importance

This compound is a highly reactive aromatic isocyanate that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of functional groups on the phenyl ring. The sterically hindered and electron-withdrawing bromine atoms at the ortho positions modulate the reactivity of the isocyanate group, while the fluorine atom at the para position offers a site for potential metabolic resistance and can enhance binding interactions with biological targets.

The primary utility of this compound is as a precursor for the synthesis of N,N'-disubstituted ureas. The urea functional group is a privileged scaffold in modern drug discovery, renowned for its ability to form strong, bidentate hydrogen bonds with the "hinge region" of protein kinases.[1][2] Consequently, this compound serves as a key component in the generation of compound libraries aimed at discovering novel inhibitors for oncology, inflammatory diseases, and other therapeutic areas driven by kinase signaling.[3][4]

Molecular Structure and Physicochemical Properties

The structural arrangement of the substituents dictates the compound's reactivity and physical characteristics.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 76393-18-5 | |

| Molecular Formula | C₇H₂Br₂FNO | |

| Molecular Weight | 294.90 g/mol | |

| Appearance | Solid | |

| Melting Point | 43-47 °C | |

| SMILES | Fc1cc(Br)c(N=C=O)c(Br)c1 |

| InChI Key | NYPBOWHIPOBXBA-UHFFFAOYSA-N | |

Synthesis Methodology: Phosgenation of 2,6-Dibromo-4-fluoroaniline

The most established and industrially relevant method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary aniline.[5] This reaction is notoriously hazardous due to the extreme toxicity of phosgene gas and must be performed with stringent safety protocols and specialized equipment. Safer, handleable phosgene equivalents such as liquid diphosgene or solid triphosgene are often used in laboratory settings; they decompose in situ to generate phosgene.[5]

The synthesis is a two-stage process:

-

Cold Phosgenation: The precursor, 2,6-Dibromo-4-fluoroaniline, is reacted with phosgene (or its equivalent) at low temperatures in an inert solvent (e.g., toluene, o-dichlorobenzene). This stage forms an intermediate N-carbonyl chloride (carbamoyl chloride) and hydrogen chloride (HCl).[6] Running this step cold is critical to minimize the formation of symmetrical urea byproducts, which can occur if unreacted aniline attacks the newly formed isocyanate product.[6]

-

Hot Phosgenation: The reaction mixture is then heated. The elevated temperature facilitates the elimination of a second molecule of HCl from the carbamoyl chloride intermediate, yielding the final this compound product.[6][7] The reaction is typically driven to completion by bubbling an inert gas like nitrogen through the mixture to remove the HCl byproduct.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Exemplary) Disclaimer: This protocol is illustrative and involves highly hazardous materials. It must only be attempted by trained professionals in a suitable facility with appropriate safety measures.

-

Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubber system (containing aqueous sodium hydroxide to neutralize excess phosgene and HCl) is charged with 2,6-Dibromo-4-fluoroaniline and an anhydrous, inert solvent like chlorobenzene.[8]

-

Cold Phosgenation: The resulting slurry is cooled to 0-5 °C. A solution of phosgene in the same solvent (or a solution of triphosgene) is added dropwise while maintaining the low temperature. The reaction is monitored until the primary amine is consumed.

-

Hot Phosgenation: The reaction mixture is gradually heated to 120-140 °C.[8] A slow stream of dry nitrogen is passed through the solution to help remove the generated HCl gas. The reaction is heated until the evolution of HCl ceases and the intermediate carbamoyl chloride is fully converted.

-

Isolation & Purification: After cooling, the reaction mixture is distilled under reduced pressure to remove the solvent. The crude residue is then purified, typically by vacuum distillation or recrystallization from a non-polar solvent, to yield the final product. The yield for such reactions is generally high, often in the 85-95% range.[6]

Spectroscopic Characterization

Verifying the identity and purity of the synthesized isocyanate is paramount. The following are the expected spectroscopic signatures:

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is a very strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group. This peak typically appears in the range of 2250–2280 cm⁻¹ .[7][9] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the complete conversion of the starting aniline.

-

¹H NMR Spectroscopy: Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region of the spectrum (typically δ 7.0–7.5 ppm).

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons. The carbon of the isocyanate group (–N=C=O) is characteristic and appears significantly downfield, typically in the range of δ 125-135 ppm. The carbon atom directly bonded to the fluorine will appear as a doublet due to ¹J(C-F) coupling, a key diagnostic feature.

-

¹⁹F NMR Spectroscopy: A single resonance is expected, confirming the presence of the single fluorine atom on the aromatic ring.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles.

Core Reactivity: Urea Formation The most significant reaction in the context of drug discovery is the formation of a diaryl urea linkage upon reaction with a primary or secondary amine. This reaction is typically high-yielding, rapid, and proceeds without the need for a catalyst.

Caption: Reaction schematic for the formation of a substituted urea.

This straightforward and robust reaction allows for the rapid generation of diverse molecules. By varying the 'R' group on the reacting amine, researchers can systematically explore the chemical space around a target protein's binding site, optimizing for potency, selectivity, and pharmacokinetic properties. The resulting urea moiety is exceptionally stable and acts as a rigid hydrogen bond donor-acceptor unit, which is ideal for anchoring a molecule within a protein's active site.[1]

Applications in Medicinal Chemistry & Drug Discovery

The primary application of this compound is in the synthesis of Type II kinase inhibitors . Many of these inhibitors feature a diaryl urea core. One of the most famous examples of a drug with this core is Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer.[9]

The urea linkage formed from this isocyanate serves a critical structural role:

-

Hinge Binding: The two N-H protons of the urea can form two key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.[1]

-

Structural Scaffolding: The substituted phenyl rings project out from this hinge-binding anchor into different regions of the active site, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.[4][9]

The 2,6-dibromo substitution pattern on this specific isocyanate provides significant steric bulk, which can be exploited to force a specific conformation of the final molecule or to probe sterically constrained pockets within an active site. The 4-fluoro substituent is a common bioisostere for a hydrogen atom that can improve metabolic stability and often enhances binding affinity through favorable electrostatic interactions.

Safety, Handling, and Storage

DANGER: this compound is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause an allergic skin reaction.[10] Crucially, upon inhalation, it may cause allergy or asthma symptoms or breathing difficulties, as is common with isocyanates. The target organ for toxicity is the respiratory system.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a dust mask (type N95 or better), chemical-resistant gloves, and safety goggles/eyeshields, must be worn at all times. All handling should be performed in a certified chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapor.[5] Avoid contact with skin and eyes. Prevent dust formation. Isocyanates are highly reactive towards moisture; exposure to water or atmospheric humidity will lead to the formation of an insoluble and unreactive diarylurea, degrading the reagent.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[5] The recommended storage temperature is refrigerated at 2-8°C to maintain long-term stability.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the unique electronic and steric properties imparted by its substituents, makes it an invaluable starting point for the synthesis of sophisticated molecular probes and potential therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation drugs, particularly in the competitive field of kinase inhibitor development.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Fukuyama, T., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. The Journal of Organic Chemistry. Available at: [Link]

-

Vennestrøm, P. N. H., et al. (2021). Novel synthetic pathway for the production of phosgene. Science Advances. Available at: [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Available at: [Link]

- Google Patents. (1984). EP0106138A1 - Continuous process for the hot phosgenation of amines.

-

Royal Society of Chemistry. 1H-NMR and 13C-NMR Spectra Supporting Information. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available at: [Link]

-

Semantic Scholar. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Sharma, M., et al. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. Available at: [Link]

-

Majer, P., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. Available at: [Link]

-

Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Available at: [Link]

- Google Patents. (2002). CN1357533A - Prepn. of 2,6-dibromo aniline.

-

Filippakopoulos, P., et al. (2012). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Biotechnology. Available at: [Link]

- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. PubMed. Available at: [Link]

- Google Patents. (1996). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 7. Novel synthetic pathway for the production of phosgene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibromo-4-fluorophenyl isocyanate, a key building block in modern medicinal chemistry and material science. As a highly reactive intermediate, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development.

Molecular Profile and Physical Characteristics

This compound is a halogenated aromatic isocyanate. The strategic placement of two bromine atoms ortho to the isocyanate group, combined with a fluorine atom at the para position, imparts unique reactivity and conformational properties to the molecule. These features are often exploited in the synthesis of complex organic molecules, including pharmacologically active compounds and specialized polymers.

Core Properties

A summary of the key physical and chemical identifiers for this compound is presented in the table below. It is important to note that while some physical properties are based on experimental data, others are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| CAS Number | 76393-18-5 | [1][2] |

| Molecular Formula | C₇H₂Br₂FNO | [1][2] |

| Molecular Weight | 294.90 g/mol | [1] |

| Appearance | Off-white to brown fused solid | |

| Melting Point | 43-47 °C (literature) | [1] |

| Boiling Point | 295.5 ± 40.0 °C (Predicted) | |

| Density | 2.01 ± 0.1 g/cm³ (Predicted) | |

| InChI | 1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | [1] |

| SMILES | Fc1cc(Br)c(N=C=O)c(Br)c1 | [1] |

Molecular Structure Visualization

Caption: Common synthetic routes to this compound.

Illustrative Synthetic Protocol (Curtius Rearrangement)

This protocol is a general representation and may require optimization.

-

Acyl Azide Formation: To a solution of 2,6-dibromo-4-fluorobenzoic acid in an anhydrous solvent (e.g., toluene), add triethylamine followed by diphenylphosphoryl azide (DPPA). [3]2. Rearrangement: Stir the mixture at room temperature before heating to reflux to induce the Curtius rearrangement. [3]3. Isolation: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be further purified by distillation or chromatography if necessary.

Reactivity Profile

The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles. The primary reactions of this compound include:

-

With Alcohols: Forms carbamates (urethanes).

-

With Amines: Forms ureas.

-

With Water: Hydrolyzes to form the corresponding aniline (2,6-dibromo-4-fluoroaniline) and carbon dioxide. This reaction is often undesirable and necessitates handling the isocyanate under anhydrous conditions.

The steric hindrance from the two ortho bromine atoms may influence the rate of these reactions compared to less substituted phenyl isocyanates.

Handling, Storage, and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Safety and Hazard Information

| Hazard Statement | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. |

Source:[1]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation risk is high.

-

Skin and Body Protection: Lab coat and appropriate disposable garments.

Storage and Stability

-

Storage Temperature: 2-8°C. [1]* Conditions to Avoid: Moisture, heat, and strong oxidizing agents.

-

Stability: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable reagent in several areas:

-

Pharmaceutical Synthesis: The isocyanate group provides a handle for introducing urea or carbamate linkages, which are common motifs in bioactive molecules. The halogen atoms can be used for further functionalization through cross-coupling reactions.

-

Material Science: Used in the synthesis of specialty polymers with enhanced thermal stability or flame-retardant properties due to the bromine content.

-

Agrochemicals: A building block for novel pesticides and herbicides.

Conclusion

This compound is a versatile and reactive compound with significant potential in various fields of chemical synthesis. Its proper handling and a thorough understanding of its reactivity are crucial for its successful application. While some experimental physical data is available, further characterization, particularly spectroscopic analysis, would be beneficial for the scientific community.

References

-

NROChemistry. (n.d.). Curtius Rearrangement. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 1). Curtius rearrangement. Retrieved January 21, 2026, from [Link]

-

Grokipedia. (n.d.). Phenyl isocyanate. Retrieved January 21, 2026, from [Link]

-

BDMAEE. (2024, January 18). phenyl isocyanate phenyl isocyanate. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 21, 2026, from [Link]

-

Allfluoro pharmaceutical co., ltd. (n.d.). This compound,76393-18-5. Retrieved January 21, 2026, from [Link]

- Kumar, V., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 19(12), 946–969.

-

Wikipedia. (2023, December 1). Curtius rearrangement. Retrieved January 21, 2026, from [Link]

- Reddy, D. S., & Sore, S. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(10), 2539-2553.

-

DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 21, 2026, from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 1). Phenyl isocyanate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Evaluation of FT-IR spectra from Rezvan. Retrieved January 21, 2026, from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved January 21, 2026, from [Link]

- Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. (2017).

-

Reich, H. (2020, February 14). NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromophenyl isocyanate - Optional[FTIR] - Spectrum. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-DIBROMOANILINE. Retrieved January 21, 2026, from [Link]

- Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. (2005). Iranian Polymer Journal, 14(11), 1016-1023.

-

Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts. Retrieved January 21, 2026, from [Link]

- Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. (2020). Atmospheric Measurement Techniques, 13(12), 6559–6574.

-

ResearchGate. (n.d.). (i) Relative shifts of 1 H NMR shifts (ppm) of the 1-C 4 H 9 Br and 1-C.... Retrieved January 21, 2026, from [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine, 13(3), 129-153.

- Google Patents. (n.d.). US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase.

- The Main Fragmentation Reactions of Organic Compounds. (n.d.). In Mass Spectrometry (pp. 247-287).

-

Spectroscopy. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved January 21, 2026, from [Link]

Sources

2,6-Dibromo-4-fluorophenyl isocyanate synthesis route

An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorophenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound (CAS No. 76393-18-5), a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Recognizing the compound's utility in coupling reactions and as a building block for complex active ingredients, this document details scientifically robust and field-proven methodologies for its preparation.[2] The guide is structured to first address the synthesis of the key precursor, 2,6-dibromo-4-fluoroaniline, followed by an in-depth exploration of its conversion to the target isocyanate, with a primary focus on non-phosgene rearrangement reactions suitable for a research and development setting. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations critical for handling the involved reagents and products.

Introduction and Strategic Overview

This compound is a highly reactive aromatic isocyanate whose structure is valuable for introducing a substituted phenylurea or carbamate moiety into a target molecule. The isocyanate group (-N=C=O) is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols. The dibromo substitution pattern provides steric hindrance and modulates electronic properties, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.

The synthesis of this target compound is logically approached as a two-stage process. The foundational step is the preparation of the corresponding aniline, which is then converted to the isocyanate.

This guide will focus on laboratory-scale syntheses that prioritize safety and reproducibility over the industrial-scale economics that often necessitate the use of hazardous reagents like phosgene.[3][4]

Part A: Synthesis of the Key Precursor, 2,6-Dibromo-4-fluoroaniline

The synthesis of the aniline precursor is achieved via electrophilic aromatic substitution. The amino group of the starting material, 4-fluoroaniline, is a potent activating group and an ortho-, para-director. Since the para position is blocked by the fluorine atom, bromination is strongly directed to the two ortho positions.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic bromination mechanism. The electron-donating amino group activates the aromatic ring, making it highly susceptible to attack by an electrophilic bromine species (Br⁺), which is typically generated in situ from molecular bromine (Br₂).

Experimental Protocol: Dibromination of 4-Fluoroaniline

This protocol is adapted from standard procedures for the regioselective bromination of anilines.[5]

Materials:

-

4-Fluoroaniline

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Deionized Water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to handle HBr fumes), dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel over 1-2 hours. The causality for the slow, cooled addition is to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice water. This will precipitate the crude product.

-

To neutralize any unreacted bromine, add saturated sodium bisulfite solution dropwise until the orange/red color dissipates.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

To remove residual acetic acid, wash the cake with a saturated sodium bicarbonate solution, followed by another wash with deionized water.

-

Recrystallize the crude product from ethanol/water to yield pure 2,6-dibromo-4-fluoroaniline as a white to off-white solid.[5]

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Fluoroaniline | Commercially available aniline with correct F substitution. |

| Reagent | Bromine (Br₂) | Electrophilic bromine source. |

| Solvent | Glacial Acetic Acid | Polar protic solvent that facilitates the reaction. |

| Stoichiometry | Br₂:Aniline ≈ 2.1:1 | A slight excess of bromine ensures complete dibromination. |

| Temperature | 0-5 °C (addition) | Controls reaction rate and minimizes side reactions. |

| Expected Yield | >85% | Based on typical yields for similar aniline brominations. |

| Purity | >98% (after recrystallization) |

Part B: Isocyanate Synthesis via Rearrangement Reactions

While industrial synthesis often relies on the phosgenation of the corresponding aniline, this process involves the highly toxic and corrosive phosgene gas.[4][6] For research and pharmaceutical development, non-phosgene routes are vastly preferred. The Curtius, Hofmann, and Lossen rearrangements are classic, robust methods for converting carboxylic acid derivatives into isocyanates.[7][8][9] These reactions proceed through a common isocyanate intermediate, which can be isolated or trapped in situ.[10][11]

This guide will focus on the Curtius Rearrangement as the primary example, as it provides a reliable pathway to isolate the target isocyanate.[7]

The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[12][13] The reaction is known for its high efficiency and tolerance of a wide range of functional groups.[12]

Strategic Prerequisite: This route requires 2,6-dibromo-4-fluorobenzoic acid as the starting material. This acid can be prepared from the 2,6-dibromo-4-fluoroaniline (synthesized in Part A) via a Sandmeyer reaction (diazotization followed by cyanation and subsequent hydrolysis), though this multi-step process is outside the scope of this specific protocol.

// Nodes Acid [label="2,6-Dibromo-4-fluorobenzoic Acid"]; AcylChloride [label="Acyl Chloride\nIntermediate"]; AcylAzide [label="Acyl Azide\nIntermediate"]; Isocyanate [label="2,6-Dibromo-4-fluorophenyl\nisocyanate", style="rounded, filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat (Δ)", shape=ellipse, fillcolor="#FBBC05"]; N2 [label="N₂ Gas", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acid -> AcylChloride [label=" SOCl₂ or\n(COCl)₂"]; AcylChloride -> AcylAzide [label=" NaN₃"]; AcylAzide -> Heat; Heat -> Isocyanate [label=" Rearrangement"]; Heat -> N2 [label=" Elimination"]; } ondot Caption: Workflow for the Curtius Rearrangement.

Mechanism: The reaction is believed to proceed through a concerted mechanism where the aryl group migrates from the carbonyl carbon to the nitrogen simultaneously with the expulsion of dinitrogen gas, a thermodynamically highly favorable process.[10][12] This concerted pathway avoids the formation of a high-energy nitrene intermediate.[14]

Experimental Protocol: Curtius Rearrangement

Step 1: Synthesis of 2,6-Dibromo-4-fluorobenzoyl Azide

This protocol is a self-validating system; successful formation of the acyl chloride is a prerequisite for the azide formation.

Materials:

-

2,6-Dibromo-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Deionized Water

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromo-4-fluorobenzoic acid (1.0 eq) and a catalytic amount of DMF (if using oxalyl chloride).

-

Add anhydrous solvent (e.g., toluene) followed by the slow addition of thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. This step forms the highly reactive acyl chloride.

-

Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. It is critical to ensure all excess SOCl₂ or (COCl)₂ is removed.

-

Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent (e.g., acetone or DCM).

-

In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to the acyl chloride solution dropwise at 0 °C. CAUTION: Sodium azide is highly toxic, and hydrazoic acid (HN₃) is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

-

Stir the biphasic mixture vigorously at 0 °C for 1 hour, then at room temperature for 2-3 hours.

-

Carefully separate the organic layer. Wash it with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). The resulting solution contains the acyl azide and should be used immediately in the next step without isolation due to its potentially explosive nature.

Step 2: Thermal Rearrangement to this compound

Procedure:

-

Take the solution of 2,6-dibromo-4-fluorobenzoyl azide from the previous step in a suitable high-boiling, inert solvent (e.g., toluene or diphenyl ether).

-

Heat the solution gently and gradually. Vigorous nitrogen evolution will begin, typically between 60-100 °C.[14] The heating rate must be controlled to manage the rate of gas evolution.

-

Maintain the temperature until gas evolution ceases completely, indicating the full conversion of the azide to the isocyanate.

-

Cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure (distillation) to yield the crude this compound. Purification can be achieved by vacuum distillation or recrystallization. The final product is a low-melting solid.

Comparative Overview of Alternative Rearrangements

While the Curtius rearrangement is highly effective, the Hofmann and Lossen rearrangements present alternative non-phosgene pathways, differing primarily in their starting materials.[9][10][15]

| Feature | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement |

| Starting Material | Carboxylic Acid (via Acyl Azide)[14] | Primary Amide[9] | Hydroxamic Acid[8][15] |

| Key Reagents | SOCl₂, NaN₃, Heat[10][14] | Br₂, NaOH (or other base)[9] | Activating agent (e.g., CDI, SO₂Cl₂), Base[16] |

| Key Intermediate | Acyl Azide | N-bromoamide[9] | O-Acyl hydroxamate[8] |

| Pros | Good for isolating isocyanates, broad scope, avoids strong base.[7][12] | Starts from readily available amides. | Mild conditions possible with newer methods.[16][17] |

| Cons | Requires use of potentially explosive azides. | Not suitable for base-sensitive substrates, isocyanate often hydrolyzed in situ.[18] | Hydroxamic acids can be unstable and difficult to prepare.[15] |

Safety and Handling

This compound:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[19]

-

PPE: Wear protective gloves, clothing, eye protection, and a dust mask or respirator.[19] Handle exclusively in a well-ventilated chemical fume hood.

Key Reagents:

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood.

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Contact with acid generates highly toxic and explosive hydrazoic acid (HN₃).

-

Thionyl Chloride / Oxalyl Chloride: Corrosive and react violently with water. Release toxic gases (HCl, SO₂, CO, CO₂).

All experimental work must be preceded by a thorough risk assessment. Appropriate quenching procedures for all reactive reagents should be in place before starting any experiment.

Conclusion

The synthesis of this compound is most effectively and safely achieved in a research setting through a two-part strategy. The initial regioselective dibromination of 4-fluoroaniline provides the essential aniline precursor in high yield. Subsequently, the conversion of the corresponding carboxylic acid derivative via the Curtius rearrangement offers a reliable and high-yielding non-phosgene route to the target isocyanate. This method avoids the hazards of phosgenation while providing a pure product essential for applications in drug discovery and development. The choice of synthetic route—Curtius, Hofmann, or Lossen—ultimately depends on the availability of the starting material and the scale of the synthesis, with the Curtius rearrangement providing a robust and versatile option for isolating the desired isocyanate.

References

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

Wikipedia. Lossen rearrangement. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

ScienceDirect. (2018). Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. [Link]

-

Unacademy. What Is Lossen Rearrangement?. [Link]

-

NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

-

Allen, A. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. [Link]

-

National Center for Biotechnology Information. (2023). How To Get Isocyanate?. [Link]

-

Chemistry Steps. Hofmann Rearrangement. [Link]

-

Chemist Wizards. Hoffmann Rearrangement. [Link]

-

ACS Publications. (2018). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. [Link]

-

ACS Publications. (2023). How To Get Isocyanate?. [Link]

- Google Patents.

- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

-

Chinese Academy of Sciences. (2011, April 22). Non-phosgene Synthesis of Isocyanate Precursors. [Link]

-

ResearchGate. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. [Link]

-

Thieme Connect. (2021). A Practical Procedure for Regioselective Bromination of Anilines. [Link]

-

MySkinRecipes. 2,6-dibromo-4-fluoroaniline. [Link]

-

BU CyberSec Lab. 2,6-Dibromo-4-fluoroaniline. [Link]

-

Ningbo Zhengyue Pharmaceutical Technology Co., Ltd. 344-18-3 2,6-Dibromo-4-fluoroaniline. [Link]

Sources

- 1. 2,6-dibromo-4-fluoroaniline [myskinrecipes.com]

- 2. 76393-18-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Dihalogenated Phenyl Isocyanate

2,6-Dibromo-4-fluorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a valuable building block in modern medicinal chemistry and materials science. Its trifunctional nature—featuring an electrophilic isocyanate group and two sterically hindering bromine atoms ortho to it, plus a fluorine atom para to the isocyanate—offers a unique combination of reactivity and structural definition. The isocyanate group is a precursor for a multitude of functional groups, most notably ureas and carbamates, which are prevalent motifs in pharmacologically active compounds. The dibromo substitution provides steric bulk that can influence molecular conformation and offers sites for further functionalization through cross-coupling reactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target molecules. This guide provides an in-depth examination of the safety, handling, and fundamental reactivity of this specialized reagent to ensure its effective and safe utilization in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use. This data is critical for experimental design, risk assessment, and purification strategies.

| Property | Value | Source |

| CAS Number | 76393-18-5 | [1][2] |

| Molecular Formula | C₇H₂Br₂FNO | [1] |

| Molecular Weight | 294.90 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 43-47 °C (lit.) | [2] |

| Storage Temperature | 2-8°C | [2] |

Section 2: Comprehensive Hazard Analysis and Risk Mitigation

This compound, like all isocyanates, is a hazardous substance that demands stringent safety protocols. The primary risks are associated with its high reactivity, which leads to acute toxicity upon inhalation, skin contact, and ingestion, and its potential as a potent sensitizer.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Consolidated from supplier safety information.[2]

The Causality of Isocyanate Toxicity

The toxicity of isocyanates stems from the high electrophilicity of the carbon atom in the isocyanate (-N=C=O) group. This group readily reacts with nucleophiles, particularly the amine and thiol groups found in proteins and other biological macromolecules.[3]

-

Respiratory Sensitization: Inhalation is the most critical exposure route. The isocyanate group can react with proteins in the respiratory tract, forming new antigens.[4] This can trigger an immune response, leading to sensitization.[5] Once sensitized, even minuscule subsequent exposures can provoke a severe asthmatic reaction, which can be life-threatening.[5][6]

-

Dermal and Eye Irritation: Direct contact with the skin or eyes leads to irritation and potential chemical burns due to the reaction with water and proteins in the tissues.[7] Prolonged skin contact can also lead to dermal sensitization.[5]

-

Systemic Toxicity: While the primary effects are local, absorption into the bloodstream can lead to systemic effects. Harmful if swallowed, in contact with skin, or inhaled.[2]

The logical relationship between exposure and adverse effects necessitates a multi-layered safety approach, as detailed below.

Caption: Isocyanate Exposure-to-Outcome Pathway.

Section 3: Self-Validating Safe Handling and Emergency Protocols

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure risk at every step.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound, including weighing and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute. This is non-negotiable. The causality is simple: engineering controls remove the hazard at the source, preventing inhalation of toxic vapors or dust.

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

-

Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator is required.[4] For weighing solid material where dust may be generated, a dust mask (N95 or better) is a minimum requirement.[2]

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves.[5] Isocyanates can penetrate standard latex gloves. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.

-

Eye Protection: Chemical safety goggles are mandatory.[7] A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8]

-

Body Protection: A lab coat is required. For larger-scale operations, a chemically resistant apron or suit is recommended.[9]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[10] Recommended storage is at 2-8°C.[2] The primary reason for this is to prevent reactions with atmospheric moisture and to minimize vapor pressure.

-

Incompatible Materials: Isocyanates are highly reactive and must be segregated from:

-

Water and Alcohols: Reacts to form unstable carbamic acids (which decompose to amines and CO₂) or stable urethanes, respectively. These reactions are exothermic and can cause pressure buildup in sealed containers.[11][12]

-

Amines and Strong Bases: Catalyze vigorous, uncontrolled polymerization.

-

Acids and Strong Oxidizers: Can lead to violent reactions.[4]

-

Emergency Procedures: A Validated Response Plan

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material into an open-top container. Do not seal the container, as the reaction with moisture can generate CO₂ gas, leading to pressure buildup.[5] Decontaminate the spill area with a solution of 5-10% sodium carbonate in water with a small amount of detergent.[5] Allow at least 10 minutes of contact time.

Section 4: Application in Synthesis: A Protocol for Urea Formation

Aryl isocyanates are quintessential reagents for the synthesis of N,N'-disubstituted ureas, a common structural motif in kinase inhibitors and other targeted therapeutics. The following protocol outlines a representative synthesis, highlighting the rationale behind each step.

Experimental Workflow: Synthesis of an N-Aryl-N'-(2,6-dibromo-4-fluorophenyl)urea

This protocol describes the reaction of this compound with a generic primary aromatic amine (Ar-NH₂) to form the corresponding urea.

Caption: Workflow for N-Aryl-N'-phenylurea Synthesis.

Detailed Step-by-Step Methodology

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary aromatic amine (1.0 equivalent).

-

Causality: Anhydrous conditions are critical. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and CO₂. This side reaction consumes the starting material and complicates purification.

-

-

Solvent and Temperature: Add anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) via syringe to dissolve the amine. Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is typically exothermic. Starting at a reduced temperature helps to control the reaction rate and minimize the formation of byproducts, such as allophanates, which can form from the reaction of the product urea with another molecule of isocyanate at elevated temperatures.[13]

-

-

Reagent Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

-

Causality: A slight excess of the isocyanate ensures full consumption of the potentially more valuable amine substrate. Slow, dropwise addition is a key control measure to manage the exothermicity of the reaction.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

-

Causality: Empirical monitoring is superior to relying on fixed reaction times. It ensures the reaction has gone to completion, preventing unnecessary heating or extended stir times that could lead to side product formation.

-

-

Product Isolation and Purification: Upon completion, the urea product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Causality: The purification method is dictated by the physical properties of the product. The high polarity and hydrogen-bonding capacity of ureas often lead to good crystallinity, making recrystallization an effective method.

-

Section 5: Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle. Isocyanate waste is classified as hazardous due to its reactivity and toxicity.[5]

-

Waste Neutralization: The primary method for disposing of residual isocyanate and contaminated materials is through neutralization.[5]

-

Decontamination Solution: Prepare a decontamination solution of either:

-

5-10% Sodium Carbonate and 0.2-0.5% liquid detergent in water.

-

3-8% concentrated ammonium hydroxide and 0.2-0.5% liquid detergent in water. (Use only with excellent ventilation).[5]

-

-

Procedure: Slowly and carefully add the isocyanate waste to the decontamination solution (in a ratio of approximately 1 part isocyanate to 10 parts solution) in an open, labeled waste container.[5] The reaction generates CO₂ gas; therefore, waste containers must not be sealed .[5] Allow the mixture to stand for at least 24 hours to ensure complete reaction before disposing of it as chemical waste according to institutional guidelines.

Section 6: Broader Context and Future Directions

The strategic placement of reactive handles and modulating atoms on an aromatic scaffold, as exemplified by this compound, is a cornerstone of modern drug discovery. The ureas derived from this reagent can be further elaborated. For instance, the bromine atoms can be replaced via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce diverse substituents, rapidly building molecular complexity. This allows for the exploration of structure-activity relationships (SAR) in a targeted and efficient manner. As the demand for novel therapeutics with high specificity and improved pharmacokinetic profiles continues to grow, reagents like this compound will remain essential tools for the medicinal chemist.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%.

- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Canada.ca.

- Gaska, K., et al. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43.

- SafeWork NSW. (n.d.).

- Benchchem. (2025).

- WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of.

- Liu, X., Hao, J., & Gaan, S. (2016).

- Safe Work Australia. (n.d.).

- Aromsyn Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97.

- ResearchGate. (2023, November 1).

- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.

- European Agency for Safety and Health at Work. (2013, August 23).

- Singh, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

- University of Essex. (n.d.).

- WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of.

- Diva-portal.org. (n.d.).

- ResearchGate. (2025, August 5).

- American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.

- ResearchGate. (n.d.). 2,6-Dibromo-4-nitrobenzonitrile.

- Chemical Engineering Transactions. (n.d.).

- U.S. Environmental Protection Agency. (n.d.).

- U.S. Environmental Protection Agency. (n.d.).

- Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines.

- Fisher Scientific. (2025, December 18).

- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.

- SID. (n.d.). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl)

- IRSST. (n.d.).

- Sigma-Aldrich. (2025, May 12).

- MDPI. (n.d.).

- Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts.

- Safe Work Australia. (n.d.).

- PMC. (2024, December 12).

Sources

- 1. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. researchgate.net [researchgate.net]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. aidic.it [aidic.it]

An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dibromo-4-fluorophenyl isocyanate

This technical guide provides a detailed analysis of the expected spectral data for 2,6-Dibromo-4-fluorophenyl isocyanate, a key reagent in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a predictive yet robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Introduction to this compound